5,6-Diamino-3-methyluracil hemihydrate
Description
Significance of Uracil (B121893) and its Derivatives in Heterocyclic Chemistry
Uracil and its derivatives represent a cornerstone of heterocyclic chemistry and medicinal chemistry. nih.govsigmaaldrich.com As a pyrimidine (B1678525) nucleobase, uracil is a fundamental component of ribonucleic acid (RNA). acs.orgnih.gov The uracil scaffold is considered a "privileged structure" in drug discovery, valued for its synthetic accessibility and its role as a pharmacophore in a multitude of bioactive compounds. nih.govsigmaaldrich.com
Heterocyclic compounds, which feature at least one non-carbon atom within a ring structure, constitute the most extensive and varied family of organic compounds. msu.edu Within this family, uracil derivatives are paramount, serving as building blocks for a vast array of molecular architectures. acs.orgnih.gov Researchers actively functionalize the uracil ring at its various positions to synthesize new derivatives, aiming to discover or enhance pharmacological properties. rsc.org This has led to the development of uracil-based compounds with a broad spectrum of therapeutic applications, including antiviral, anticancer, antidiabetic, and antibacterial agents. nih.govrsc.org The chemical reactivity of the uracil ring system, including its capacity for nucleophilic substitution and addition reactions, makes it a versatile platform for creating complex molecules. acs.orgttu.ee
Overview of 5,6-Diamino-3-methyluracil Hemihydrate: Structural Classification and Foundational Chemical Relevance
This compound is a specific derivative of uracil that holds significant importance as a chemical intermediate. Its structure and properties are well-defined within the field of organic chemistry.
Structural Classification: The compound is classified as a substituted pyrimidinedione. nih.gov Structurally, it is an aminouracil where the hydrogen atoms at the C5 and C6 positions of the uracil ring are substituted with amino (-NH₂) groups. nih.gov A methyl (-CH₃) group is attached to the nitrogen at the N3 position of the heterocyclic ring. scbt.com The "hemihydrate" designation indicates the presence of one molecule of water for every two molecules of the uracil derivative in its crystalline solid form. scbt.com
Foundational Chemical Relevance: The primary chemical relevance of 5,6-Diamino-3-methyluracil and its congeners lies in their role as key precursors for the synthesis of more complex heterocyclic systems. frontiersin.orgnih.gov The vicinal diamino functionality (amino groups on adjacent carbons C5 and C6) is a highly reactive moiety that facilitates cyclization reactions. This makes the compound an essential building block for constructing fused ring systems, most notably xanthines and their derivatives. frontiersin.orgnih.govnih.gov The condensation of the diamino moiety with various reagents, such as carboxylic acids or aldehydes, is a fundamental strategy for creating a wide range of pharmacologically active molecules. frontiersin.orgresearchgate.net
| Property | Data | Source(s) |
| Chemical Name | This compound | scbt.com |
| Molecular Formula | C₅H₈N₄O₂·½H₂O | scbt.com |
| Anhydrous CAS No. | 40959-24-8 | scbt.com |
| Classification | Substituted Uracil, Pyrimidinedione, Aminouracil | nih.govtcichemicals.com |
Historical Development and Evolution of Research on Diaminouracil Congeners
The study of diaminouracil derivatives is deeply rooted in the history of organic and medicinal chemistry, with research evolving from foundational synthesis to modern, high-efficiency applications.
The Traube synthesis , first described in 1900, is a classic and enduring method for preparing purines, including xanthines. nih.govorgsyn.org This synthetic route traditionally involves the cyclization of a 5,6-diaminopyrimidine, establishing diaminouracils as indispensable intermediates from the early days of heterocyclic chemistry. nih.govnih.gov Early preparations of 5,6-diaminouracil (B14702) often started with 6-aminouracil (B15529), which was nitrosated at the C5 position and subsequently reduced. orgsyn.org A variety of reducing agents were historically employed for this key step, including ammonium (B1175870) sulfide (B99878) and catalytic hydrogenation with catalysts like Adams' catalyst. orgsyn.org
Research throughout the 20th century focused on refining these synthetic pathways to improve yield, purity, and safety. Patents from the latter half of the century detail advancements in the catalytic hydrogenation of 5-nitroso-6-aminouracil derivatives, demonstrating a continued industrial and academic interest in optimizing the production of these crucial building blocks. google.comgoogle.com
The primary impetus for the sustained research into diaminouracils has been their unparalleled utility in synthesizing xanthine (B1682287) alkaloids (e.g., caffeine, theophylline) and a vast library of their synthetic analogs. frontiersin.orgnih.gov These xanthine derivatives are well-known for their significant biological activities, particularly as adenosine (B11128) receptor antagonists. nih.gov Consequently, the development of diverse diaminouracil congeners, such as N1- and N3-alkylated versions, has been crucial for creating targeted and potent therapeutic agents. nih.govresearchgate.net
Contemporary research continues this trajectory, focusing on developing rapid, versatile, and high-yield methods for synthesizing diaminouracil-derived precursors. frontiersin.org Modern techniques include the use of advanced peptide coupling reagents to facilitate the condensation of diaminouracils with carboxylic acids and microwave-assisted synthesis to dramatically reduce reaction times from hours to minutes. frontiersin.orgasianpubs.org This evolution allows for the efficient generation of large libraries of novel xanthine derivatives for high-throughput screening in drug discovery programs. frontiersin.org
Scope and Academic Research Focus of the Outline
This article is focused exclusively on the chemical nature and research context of this compound. The scope is defined by its foundational role in heterocyclic chemistry, its specific structural and chemical properties, and its historical and ongoing importance as a synthetic precursor. The academic focus is to present a detailed, research-based overview of this compound, highlighting its significance not as an end-product, but as a critical starting point for the synthesis of other complex and often biologically active molecules. The outline traces the scientific narrative from the general importance of the parent uracil structure to the specific utility and research evolution of its diaminouracil derivatives, culminating in the subject compound.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5,6-diamino-3-methyl-1H-pyrimidine-2,4-dione;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.H2O/c1-9-4(10)2(6)3(7)8-5(9)11;/h6-7H2,1H3,(H,8,11);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEAFEGJYIBPQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N)N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 5,6 Diamino 3 Methyluracil Hemihydrate and Its Analogs
Established Synthetic Pathways to 5,6-Diaminouracil (B14702) Derivatives
The synthesis of 5,6-diaminouracil derivatives can be achieved through various methods, ranging from classical multi-step procedures to more modern, efficient approaches.
Classical Multi-Step Synthetic Routes
A well-established and traditional method for synthesizing 5,6-diaminouracil involves a multi-step sequence starting from readily available materials like urea (B33335) and ethyl cyanoacetate (B8463686). orgsyn.org This classical pathway can be summarized as follows:
Condensation: The synthesis typically begins with the condensation of urea and ethyl cyanoacetate in the presence of a strong base, such as sodium ethoxide in ethanol, to form a cyclic intermediate. orgsyn.org
Nitrosation: The intermediate is then treated with a nitrosating agent, commonly sodium nitrite (B80452) in an acidic medium (e.g., acetic acid), to introduce a nitroso group at the C5 position, yielding a 6-amino-5-nitrosouracil (B44844) derivative. orgsyn.org This reaction often produces a distinctively colored (rose-red) precipitate. orgsyn.org
Reduction: The final step is the reduction of the nitroso group to an amino group. A common and effective reducing agent for this transformation is sodium hydrosulfite (sodium dithionite), which bleaches the colored nitroso compound to afford the desired 5,6-diaminouracil. orgsyn.org The product is often isolated as a more stable salt, such as the hydrochloride or sulfate (B86663) salt, by treatment with the corresponding acid. orgsyn.org
This sequence, with minor modifications, has been a reliable method for producing various N-substituted and unsubstituted 5,6-diaminouracil derivatives on a laboratory scale. orgsyn.org
Modern and Efficient Procedures for Diaminouracil Synthesis
While the classical methods are robust, modern synthetic chemistry has driven the development of more efficient and potentially safer procedures. One notable improvement involves the reduction step of the 5-nitroso-6-aminouracil intermediate. A patented process describes the catalytic hydrogenation of the nitroso group using a mineral base as the reaction medium, which is reported to produce 5,6-diaminouracil in high purity and yield. google.com
Another area of advancement is in the coupling reactions of the resulting diaminouracils. For instance, in the synthesis of precursors for xanthine (B1682287) derivatives, modern coupling reagents have been introduced. The use of COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) has been reported as a fast, non-hazardous, and efficient method for the condensation of 5,6-diaminouracil derivatives with carboxylic acids. frontiersin.org This method provides high yields, often with the product precipitating in a pure form within minutes, and avoids the use of hazardous reagents like carbodiimides (e.g., EDC-HCl) or the need to form acid chlorides. frontiersin.org
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reactions involving diaminouracil derivatives, leading to higher yields and significantly reduced reaction times compared to conventional heating methods. nih.gov
| Method | Key Reagents/Conditions | Advantages | Disadvantages |
| Classical Route | 1. NaOEt, EtOH; 2. NaNO₂, AcOH; 3. Na₂S₂O₄ orgsyn.org | Well-established, reliable for lab scale. | Multi-step, use of potentially hazardous reagents. |
| Catalytic Hydrogenation | H₂, Catalyst, Mineral Base google.com | High purity and yield. | Requires specialized hydrogenation equipment. |
| Modern Coupling | COMU reagent frontiersin.org | Fast, high yields, mild conditions, avoids hazardous reagents. | Cost and availability of the coupling reagent. |
| Microwave-Assisted | Microwave irradiation nih.gov | Drastically reduced reaction times, often higher yields. | Requires specialized microwave reactor. |
Regioselective Synthesis Strategies for 3-Methyl Substitution
The synthesis of the specific isomer, 5,6-diamino-3-methyluracil, requires careful control of the N-alkylation step to ensure the methyl group is introduced at the desired N3 position. Direct alkylation of uracil (B121893) or its derivatives can often lead to a mixture of products (N1, N3, and O-alkylation).
Achieving regioselectivity for N3-methylation can be approached in several ways:
Starting with a pre-methylated precursor: One of the most straightforward methods is to begin the synthesis with 3-methylurea or a similar N3-methylated building block.
Sequential Alkylation: It is also possible to perform the methylation on the uracil ring itself. The relative acidity of the N1-H and N3-H protons can be exploited. Under certain conditions, the N1-proton is more acidic and can be selectively deprotonated and protected. Subsequent alkylation would then occur at the N3 position.
Enzymatic Methylation: Nature utilizes highly specific enzymes for uracil methylation. nih.gov While not a common laboratory synthesis method for this specific compound, it highlights the principle of precise regiocontrol. nih.gov
Computational studies have also shown that methylation at different positions on the uracil ring can significantly alter its electronic properties and subsequent reactivity. nih.gov For laboratory synthesis, starting with 6-methyluracil (B20015) orgsyn.org and then introducing the amino groups at the C5 and C6 positions, or using a pre-methylated precursor like 1-methyluracil (B15584) chemicalbook.com and performing subsequent chemical transformations, are common strategies to achieve specific N-alkylation patterns. researchgate.net
5,6-Diamino-3-methyluracil as a Precursor in Diverse Heterocyclic Synthesis
The true synthetic utility of 5,6-diamino-3-methyluracil lies in its role as a versatile precursor for building more complex heterocyclic structures. The two adjacent amino groups at the C5 and C6 positions are nucleophilic and perfectly positioned for cyclocondensation reactions with a variety of electrophilic reagents.
Formation of Fused Pyrimidine (B1678525) Systems
The vicinal diamine functionality of 5,6-diaminouracil derivatives is ideal for constructing fused pyrimidine systems, which are core structures in many pharmacologically important molecules. scirp.orgnih.gov By reacting the diaminouracil with bifunctional electrophiles (compounds with two electrophilic centers), a second ring can be fused onto the pyrimidine core. researchgate.net
A prominent example is the synthesis of xanthine derivatives. The reaction of a 5,6-diaminouracil with reagents like carboxylic acids or aldehydes leads to the formation of a fused imidazole (B134444) ring, resulting in the xanthine scaffold. frontiersin.orgresearchgate.net Similarly, reaction with ninhydrin (B49086) can produce indenopteridine systems. scirp.org
Pyrazolo[3,4-d]pyrimidine Derivatives
One of the most significant applications of 5,6-diaminouracils is in the synthesis of pyrazolo[3,4-d]pyrimidines. scirp.orgrsc.org This fused heterocyclic system is a known "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. nih.gov
The synthesis is typically achieved by reacting the 5,6-diaminouracil with a reagent that can provide the necessary three carbon atoms to form the pyrazole (B372694) ring. A common strategy involves the cyclization of a hydrazone precursor. For instance, 6-chlorouracil (B25721) derivatives can be converted to 6-hydrazinyluracils, which are then condensed with aldehydes. scirp.org The resulting hydrazones can undergo oxidative cyclization, often using reagents like thionyl chloride, to yield the pyrazolo[3,4-d]pyrimidine-4,6-dione core. scirp.org
Another approach involves the reaction of an aminopyrazole precursor with nitriles under basic conditions, which can also be facilitated by microwave irradiation to improve efficiency. nih.gov The reaction of 5,6-diaminouracils with various 1,3-dielectrophiles is a cornerstone for creating a diverse library of substituted pyrazolo[3,4-d]pyrimidines. researchgate.netnih.gov
| Reagent for Cyclization | Fused System Formed | Resulting Core Structure |
| Carboxylic Acids / Aldehydes frontiersin.orgresearchgate.net | Imidazole | Xanthine |
| Ninhydrin scirp.org | Pyrazino-Indole | Indenopteridine |
| Hydrazone Precursors / 1,3-Dielectrophiles scirp.orgresearchgate.net | Pyrazole | Pyrazolo[3,4-d]pyrimidine |
Indenopyrrolopyrimidine and Indenopteridine Synthesis
A review of the available scientific literature from the conducted searches did not yield specific methods for the synthesis of indenopyrrolopyrimidine and indenopteridine ring systems directly from 5,6-diamino-3-methyluracil or its close analogs. The synthesis of these particular fused heterocyclic structures from a diaminouracil precursor does not appear to be a commonly documented transformation.
Derivatization to Pteridines and Lumazines
The condensation of 5,6-diaminopyrimidines is a cornerstone for building the pyrazino[2,3-d]pyrimidine nucleus, the core structure of pteridines. derpharmachemica.comorientjchem.org The 3-methyluracil (B189468) analog is a versatile starting material for accessing various substituted pteridine (B1203161) and lumazine (B192210) derivatives.
The most classic and widely used method for pteridine synthesis is the Gabriel-Isay reaction, which involves the cyclo-condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound like glyoxal (B1671930) or benzil. orientjchem.org When unsymmetrical dicarbonyl compounds are used, a mixture of pteridine isomers can be produced. orientjchem.org
Modern variations of this condensation are employed to create complex pteridine structures. For instance, reacting 5,6-diaminouracil derivatives with acenaphthoquinone in the presence of acetic acid yields acenaphtho[1,2-g]pteridines. nih.gov Another approach involves the reaction of 5,6-diaminopyrimidines with dimethyl acetylenedicarboxylate (B1228247) (DMAD), which affords the corresponding pteridines in a single step via an intermediate. derpharmachemica.com
| Starting Diaminouracil | Reagent | Conditions | Product Class | Yield |
| 5,6-Diaminouracil salts | Acenaphthoquinone | Acetic Acid, Reflux, 4h | Acenaphtho[1,2-g]pteridines | 60-71% nih.gov |
| 5,6-Diaminopyrimidines | Dimethyl Acetylenedicarboxylate | Methanol, Reflux | Pteridines | N/A |
| 4,5-Diamino pyrimidine-2,6-dione | Dicarbonyl compounds | N/A | Pteridines | N/A |
This table summarizes various synthetic routes to pteridine analogs from diaminouracil precursors.
Lumazines, defined as 2,4(1H,3H)-pteridinediones, are a subclass of pteridines and are synthesized through similar condensation strategies. orientjchem.org The reaction of 5,6-diaminouracil with appropriate 1,2-dicarbonyl compounds directly yields the lumazine core. The biosynthesis of riboflavin, for example, involves the reaction of a ribitylaminopyrimidinedione with a four-carbon keto-phosphate to form a lumazine derivative. nih.gov
A specific method for preparing 6-aryllumazines involves the reaction of 5,6-diaminouracil with various aromatic aldehydes using triethyl orthoformate as a condensation agent under reflux conditions. researchgate.net Furthermore, the reaction of 7-alkynyl- and 6,7-dialkynyllumazines has been explored, demonstrating further functionalization of the lumazine scaffold. acs.org
Formation of Xanthine and Purine Derivatives
The formation of the xanthine (purine-2,6-dione) ring system is one of the most common and significant transformations of 5,6-diaminouracil derivatives. researchgate.net Xanthines are privileged structures in medicinal chemistry, with many derivatives acting as potent adenosine (B11128) receptor antagonists. nih.gov
The primary synthetic route involves the condensation of a 5,6-diaminouracil with a one-carbon synthon, typically a carboxylic acid or an aldehyde. researchgate.net When a carboxylic acid is used, the reaction often requires a coupling agent to form an intermediate 6-amino-5-carboxamidouracil, which then undergoes cyclization to the 8-substituted xanthine. researchgate.net Alternatively, condensation with an aldehyde yields an imine intermediate (a Schiff base), which is subsequently cyclized through an oxidative process to form the xanthine. nih.gov
A variety of coupling agents and conditions have been developed to facilitate this transformation.
| 5,6-Diaminouracil Derivative | C1 Source | Coupling Agent/Conditions | Intermediate | Final Product |
| 5,6-Diaminouracils | Carboxylic Acids | EDC-HCl | 6-Amino-5-carboxamidouracil | 8-Substituted Xanthine |
| 5,6-Diaminouracils | Carboxylic Acid Chlorides | Base | 6-Amino-5-carboxamidouracil | 8-Substituted Xanthine |
| 5,6-Diaminouracils | Aldehydes | Reflux in DMF | 5-(Arylidene-amino)-6-aminouracil | 8-Aryl Xanthine nih.gov |
| 5,6-Diaminouracil derivatives | Various Carboxylic Acids | COMU, DIPEA, DMF | 6-Amino-5-carboxamidouracil | 8-Substituted Xanthine researchgate.net |
This table illustrates common pathways for the synthesis of xanthine derivatives from 5,6-diaminouracils.
Optimization of Synthetic Yields and Purity for 5,6-Diamino-3-methyluracil Hemihydrate
The optimization of synthetic protocols is crucial for improving the efficiency and scalability of chemical manufacturing. For 5,6-diamino-3-methyluracil, optimization can be considered at two stages: its own synthesis and its subsequent conversion into more complex molecules.
A patented process describes the preparation of 5,6-diaminouracil with high purity and yield via the catalytic hydrogenation of its precursor, 5-nitroso-6-amino-uracil. orientjchem.org This method utilizes an inorganic base as the reaction medium, providing an efficient route to the key diamine intermediate.
In the derivatization of 5,6-diaminouracils, particularly in the synthesis of xanthine precursors, significant improvements in yield and purity have been achieved through the use of modern coupling reagents. A recently developed method for the synthesis of 6-amino-5-carboxamidouracils employs the uronium-type coupling reagent COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). researchgate.net This optimized procedure, conducted at room temperature, allows for the precipitation of pure products directly from the reaction mixture in as little as 5 to 10 minutes, with isolated yields frequently exceeding 80%. researchgate.net The use of COMU is noted for its high efficiency, speed, and the production of water-soluble by-products that are easily removed, making it a superior choice for solution-phase synthesis. researchgate.netresearchgate.net This represents a significant advancement over older methods that required harsher conditions or less efficient coupling agents like EDC-HCl. researchgate.net
Crystallographic and Solid State Structural Analysis of 5,6 Diamino 3 Methyluracil Hemihydrate
Single-Crystal X-ray Diffraction Studies of 5,6-Diamino-3-methyluracil Hemihydrate and its Related Hydrates
The foundational data obtained from a single-crystal X-ray diffraction experiment are the unit cell parameters and the space group. The unit cell is the smallest repeating unit of a crystal lattice. For a related compound, 6-amino-1,3-dimethyluracil, the crystallographic analysis revealed a specific set of unit cell parameters and a defined space group, which provides a comparative model for what might be expected for this compound.
Table 1: Illustrative Crystallographic Data for a Related Uracil (B121893) Derivative
| Parameter | Value (for 6-amino-1,3-dimethyluracil) |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 6.7004 (5) |
| b (Å) | 16.489 (2) |
| c (Å) | 6.4082 (8) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 707.5 (1) |
Note: This data is for a related compound and serves as an illustrative example.
The uracil ring, being a pyrimidine (B1678525) derivative, is inherently aromatic and thus largely planar. The exocyclic amino groups and the methyl group attached to the nitrogen at position 3 will have specific orientations relative to this plane. The precise conformation is determined by a combination of electronic effects and steric interactions, all of which are influenced by the packing within the crystal and the hydrogen bonding network. The presence of the hemihydrate water molecule would further influence the local stereochemistry.
Detailed Analysis of Hydrogen Bonding Networks
Hydrogen bonds are the principal intermolecular forces governing the crystal architecture of uracil derivatives. The presence of multiple hydrogen bond donors (the amino groups and the ring N-H) and acceptors (the carbonyl oxygens) leads to the formation of complex and stable three-dimensional structures.
Intramolecular hydrogen bonds, which occur within a single molecule, are less common in simple uracil structures. However, they can occur between a hydrogen atom of an amino group at position 6 and the carbonyl oxygen at position 5. Such an interaction would contribute to the planarity of the molecule.
Table 2: Expected Hydrogen Bonding Interactions in this compound
| Donor (D) | Acceptor (A) | Type of Interaction | Role in Crystal Structure |
|---|---|---|---|
| N-H (Amino) | O=C (Carbonyl) | Intermolecular | Formation of dimers and sheets |
| N-H (Ring) | O (Water) | Intermolecular | Linking uracil to water network |
| O-H (Water) | O=C (Carbonyl) | Intermolecular | Bridging between uracil molecules |
| O-H (Water) | N (Amino) | Intermolecular | Connecting water to uracil molecules |
| N-H (Amino) | N (Amino) | Intermolecular | Potential for alternative packing motifs |
Note: This table represents expected interactions based on the functional groups present and analysis of related structures.
Polymorphism and Pseudopolymorphism (Hydrate Forms) of 5,6-Diamino-3-methyluracil
Polymorphism, the ability of a compound to exist in more than one crystalline form, and pseudopolymorphism, which includes solvates and hydrates, are common phenomena in organic molecules, particularly in pharmaceuticals and biologically relevant compounds like uracil derivatives.
Identification of Crystalline Phases
Different crystalline phases of 5,6-diamino-3-methyluracil, including anhydrous polymorphs and various hydrate (B1144303) forms, could potentially be identified using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Each crystalline form would exhibit a unique XRPD pattern and distinct thermal behavior. For instance, DSC could reveal different melting points and enthalpies of fusion for various polymorphs, while TGA would indicate the loss of water for hydrate forms at specific temperatures.
Conditions Influencing Polymorphic and Hydrate Formation
The formation of a specific polymorph or hydrate of 5,6-diamino-3-methyluracil is highly dependent on the crystallization conditions. Key factors that can influence which crystalline phase is obtained include:
Solvent: The polarity, hydrogen-bonding capability, and viscosity of the crystallization solvent can direct the formation of different polymorphs or solvates.
Temperature: The temperature of crystallization and the rate of cooling can affect the nucleation and growth of specific crystalline forms.
Supersaturation: The degree of supersaturation of the solution from which the crystals are grown is a critical parameter in determining the resulting polymorph.
Presence of Impurities: Even small amounts of impurities can inhibit the growth of one polymorph while favoring another.
A systematic screening of these conditions would be necessary to identify and characterize the different crystalline phases of 5,6-diamino-3-methyluracil.
Advanced Crystallographic Analysis Techniques
The intricate network of intermolecular interactions governing the crystal packing of this compound can be comprehensively investigated using advanced computational methods. These techniques, including Hirshfeld surface analysis and energy framework analysis, provide quantitative and visual insights into the forces that stabilize the three-dimensional crystal structure.
Hirshfeld surface (HS) analysis is a powerful tool used to partition crystal space and visualize intermolecular interactions. researchgate.net The Hirshfeld surface is generated based on the electron distribution of a molecule, providing a graphical representation of its shape within the crystalline environment. By mapping properties such as the normalized contact distance (dnorm) onto this surface, regions of significant intermolecular contacts can be identified. The dnorm property highlights contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue.
For uracil and its derivatives, Hirshfeld surface analysis reveals the prominence of hydrogen bonding and other close contacts. researchgate.net In a typical analysis of a related uracil derivative, intense red spots on the dnorm surface indicate strong N-H···O hydrogen bonds, which are crucial in forming the primary structural motifs. researchgate.net The presence of amino and methyl groups in this compound is expected to introduce a variety of other significant intermolecular contacts.
For a substituted uracil derivative, the quantitative contributions of the most significant intermolecular interactions to the Hirshfeld surface are summarized in the table below. These values provide a detailed breakdown of the forces at play in the crystal packing.
| Intermolecular Interaction Type | Contribution to Hirshfeld Surface (%) |
| H···H | 24.3 |
| N-H···O | 26.4 |
| S···H | 19.5 |
This data is illustrative and based on a related uracil derivative to demonstrate the type of information obtained from Hirshfeld surface analysis. researchgate.net
The analysis of this compound would similarly quantify the contributions from its specific functional groups, including N-H···O, N-H···N, and H···H interactions, as well as contacts involving the water of hydration. The amino groups at the 5 and 6 positions would likely lead to a high percentage of N-H···O and N-H···N interactions, forming an extensive hydrogen-bonding network. The methyl group at the 3-position would contribute to the H···H contacts.
To further understand the stability of the crystal structure, energy framework analysis can be employed. This method calculates the intermolecular interaction energies between a central molecule and its surrounding neighbors and visualizes them as a framework of cylinders connecting the centroids of interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction energy. This provides a clear visual representation of the packing topology and the dominant forces within the crystal.
The interaction energies for a molecule within the crystal lattice can be calculated and tabulated to provide a quantitative measure of the packing stability. The table below presents an example of calculated interaction energies for a related molecular crystal, illustrating the type of data generated.
| Interaction Energy Component | Energy (kJ/mol) |
| Electrostatic (Eele) | -55.8 |
| Polarization (Epol) | -21.7 |
| Dispersion (Edis) | -85.1 |
| Exchange-Repulsion (Erep) | 42.3 |
| Total Energy (Etot) | -120.3 |
This data is illustrative and based on a representative molecular crystal to demonstrate the output of an energy framework analysis.
Spectroscopic and Spectrometric Characterization of 5,6 Diamino 3 Methyluracil Hemihydrate
Vibrational Spectroscopy
Vibrational spectroscopy is a cornerstone for identifying functional groups and probing the non-covalent interactions that define the supramolecular structure of a compound.
While a dedicated spectrum for 5,6-Diamino-3-methyluracil is not widely published, data from its close analog, 5,6-diamino-1,3-dimethyluracil (B14760), provides valuable comparative insights. aub.edu.lbbiruni.edu.traub.edu.lb The FT-IR spectrum is characterized by distinct bands corresponding to the vibrations of its constituent functional groups. The presence of amino groups at the C5 and C6 positions, carbonyl groups at C2 and C4, and the pyrimidine (B1678525) ring structure results in a complex but interpretable spectrum.
Key vibrational modes are highly sensitive to intermolecular hydrogen bonding, which is a dominant feature in the solid-state structure of uracil (B121893) derivatives. smolecule.com The amino groups and the N1-H proton act as hydrogen bond donors, while the carbonyl oxygens serve as acceptors. These interactions are crucial for stabilizing the crystal lattice. smolecule.com Computational studies on uracil show that changes in chemical shifts between an isolated molecule and its crystalline form are significant for protons involved in hydrogen bonds, confirming the importance of these interactions. acs.org
The characteristic vibrational frequencies for the functional groups in the analogous 5,6-diamino-1,3-dimethyluracil are summarized below.
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
| N-H Stretching (Amino) | 3474 - 3130 | Bands corresponding to the symmetric and asymmetric stretching of the C5-NH₂ and C6-NH₂ groups. aub.edu.lbbiruni.edu.tr |
| C=O Stretching (Carbonyl) | 1691 - 1676 | Strong absorptions from the C2=O and C4=O groups of the uracil ring. biruni.edu.traub.edu.lb |
| C=C Stretching (Ring) | 1665 - 1657 | Vibration associated with the double bond within the pyrimidine ring. aub.edu.lbaub.edu.lb |
Table 1: Representative FT-IR spectral data based on the closely related compound 5,6-diamino-1,3-dimethyluracil.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5,6-Diamino-3-methyluracil, confirming the connectivity of atoms and providing information on its electronic environment and potential tautomeric forms.
Detailed NMR data for the target compound is limited, but analysis of a closely related derivative, N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentane-carboxamide, provides definitive assignments for the core uracil structure in DMSO-d₆ solution. frontiersin.org The regioselectivity of reactions involving the 5- and 6-amino groups can be proven by 2D-NMR spectroscopy. frontiersin.org
The ¹H NMR spectrum shows distinct signals for the protons of the N1-H, the C6-NH₂, and the N3-CH₃ group. frontiersin.org The ¹³C NMR spectrum correspondingly provides signals for the carbonyl carbons (C2 and C4), the amino-substituted carbons (C5 and C6), and the methyl carbon. frontiersin.org While direct ¹⁵N NMR data is scarce, its chemical shifts can be determined indirectly using Heteronuclear Multiple Bond Correlation (HMBC) experiments, a technique mentioned in the characterization of related compounds. google.comgoogleapis.com
Tautomerism is a key consideration for aminouracils. umich.edunih.gov Studies on related 6-aminouracil (B15529) derivatives show they may exist in different tautomeric forms, with the equilibrium strongly influenced by solvent polarity and pH. umich.edunih.govarkat-usa.org However, ¹H NMR studies of some derivatives in DMSO suggest the predominance of a single azo-enamine tautomer in both solution and the solid state. umich.eduarkat-usa.org
| Nucleus | Chemical Shift (δ) ppm | Assignment (based on derivative) |
| ¹H | 10.38 | N1-H |
| ¹H | 5.77 | C6-NH₂ |
| ¹H | 3.04 | N3-CH₃ |
| ¹³C | 160.9 | C6 |
| ¹³C | 150.1 / 150.0 | C2/C4 (CO) |
| ¹³C | 87.7 | C5 |
| ¹³C | 26.6 | N3-CH₃ |
Table 2: Representative ¹H and ¹³C NMR chemical shifts for the 5,6-Diamino-3-methyluracil core, based on data from N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentane-carboxamide. frontiersin.org
Solid-state NMR (ssNMR) is uniquely powerful for characterizing molecular structure and intermolecular interactions directly in the crystalline state. For uracil and its derivatives, ssNMR can precisely measure the effects of hydrogen bonding, which are averaged out in solution. acs.org A combined experimental and computational study on uracil itself demonstrated that the ¹H chemical shifts of protons involved in conventional N-H···O hydrogen bonds change by over 5 ppm from the gas phase (isolated molecule) to the solid state. acs.org Even weaker C-H···O interactions can be quantified, showing changes of around 2 ppm. acs.org This high sensitivity allows ssNMR to serve as a rigorous validation tool for crystal structures determined by diffraction methods. By comparing experimental ssNMR chemical shifts with those predicted from a proposed crystal structure, the accuracy of atomic coordinates, particularly for hydrogen atoms, can be confirmed.
The structural elucidation of complex uracil derivatives is greatly enhanced by advanced multi-dimensional NMR techniques. Two-dimensional (2D) NMR experiments like ¹H-¹H COSY and ¹H-¹³C HMBC are crucial for unambiguously assigning proton and carbon signals, especially in derivatives where the substitution pattern is not immediately obvious. frontiersin.org For instance, HMBC experiments can confirm the regioselectivity of reactions by showing long-range correlations between protons and carbons, which was used to prove that amide formation occurs at the 5-amino group rather than the 6-amino group in diaminouracils. frontiersin.orgnih.gov
In the solid state, the interpretation of spectra is powerfully augmented by first-principles calculations. The Gauge-Including Projector Augmented Wave (GIPAW) method allows for the accurate prediction of NMR parameters (like chemical shifts) for a given crystal structure. acs.orgresearchgate.net This computational approach has become an essential tool in "NMR crystallography." researchgate.net By comparing the GIPAW-calculated shifts with the experimental solid-state NMR data, researchers can validate or refine crystal structures. acs.org This synergy is particularly valuable for identifying the correct polymorphic form and for obtaining quantitative insight into non-covalent interactions, such as hydrogen bonding and aromatic stacking effects. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragment ions. For polar molecules like 5,6-Diamino-3-methyluracil, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed, often coupled with high-resolution mass analyzers like Time-of-Flight (TOF). nih.govgoogle.comfrontiersin.orggoogleapis.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. In the analysis of 5,6-Diamino-3-methyluracil (anhydrous formula C₅H₈N₄O₂), the compound is typically ionized to form a protonated molecule, [M+H]⁺.
The theoretical exact mass of the neutral molecule and its protonated form are calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). HRMS instruments, such as a Quadrupole Time-of-Flight (QTOF) spectrometer, can measure this m/z value with an accuracy in the parts-per-million (ppm) range. nih.govfrontiersin.org This high precision allows for the unambiguous confirmation of the molecular formula, as very few combinations of atoms will have the same exact mass. For instance, while a derivative of this compound was analyzed using HRMS (ESI-QTOF) and the calculated mass for [M+H]⁺ was confirmed with high accuracy, the same principle applies to the parent compound. nih.gov
Table 1: Theoretical Mass Data for Molecular Formula Confirmation
| Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| Neutral Molecule (Anhydrous) | C₅H₈N₄O₂ | 156.0647 |
This interactive table outlines the precise theoretical masses used in HRMS for formula confirmation.
The experimentally measured m/z value for the protonated molecule would be compared to the theoretical value of 157.0725 Da. A match within a narrow mass tolerance window (typically < 5 ppm) confirms the elemental composition as C₅H₈N₄O₂.
Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns that help to confirm the molecular structure. In this technique, the protonated parent ion ([M+H]⁺ at m/z 157.1) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The analysis of these fragments provides a fingerprint of the molecule's structure.
Loss of Ammonia (NH₃): Cleavage of the amino groups at the C5 or C6 position.
Ring Cleavage: A characteristic retro-Diels-Alder (RDA) reaction is common for uracil rings, leading to the cleavage of the pyrimidine structure. This often involves the breaking of the N1-C2 and C4-C5 bonds, leading to the loss of species like isocyanic acid (HNCO).
Loss of the N3-methyl group (CH₃): While less common, fragmentation involving the methyl group is possible.
Table 2: Predicted Fragment Ions in MS/MS of 5,6-Diamino-3-methyluracil
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Inferred Structural Moiety Lost |
|---|---|---|---|
| 157.1 | 140.1 | 17.0 (NH₃) | Amino group from C5 or C6 |
| 157.1 | 114.1 | 43.0 (HNCO) | C2=O and N1-H from ring cleavage |
| 157.1 | 99.1 | 58.0 (CH₃NCO) | N3-methyl and C4=O from ring cleavage |
This interactive table presents potential fragmentation pathways that could be observed in an MS/MS experiment to provide structural confirmation.
Electronic Absorption and Fluorescence Spectroscopy in Relation to Electronic Structure
Electronic spectroscopy, encompassing UV-visible absorption and fluorescence, provides information about the electronic transitions within a molecule and is directly related to its electronic structure.
The UV-visible absorption spectrum of 5,6-Diamino-3-methyluracil is dominated by the π → π* transitions within its conjugated system. The parent uracil ring is a known chromophore. However, the electronic structure of this molecule is significantly influenced by the two amino groups (-NH₂) at the C5 and C6 positions. These groups act as powerful auxochromes, meaning they are electron-donating groups that interact with the π-system of the pyrimidine ring.
This electron donation from the lone pairs on the nitrogen atoms of the amino groups into the ring increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. Consequently, the molecule can absorb lower-energy (longer-wavelength) light compared to unsubstituted uracil. This effect is known as a bathochromic or "red" shift. Therefore, 5,6-Diamino-3-methyluracil is expected to exhibit strong absorption maxima at significantly longer wavelengths than uracil itself. Studies on related compounds involve recording UV-visible spectra in aqueous solutions. google.com
Molecules with extensive, electron-rich conjugated π-systems, particularly those with electron-donating groups like amino functions, often exhibit fluorescence. After absorbing a photon and reaching an excited electronic state, the molecule can relax to the ground state by emitting a photon of longer wavelength. While specific fluorescence data for 5,6-Diamino-3-methyluracil is not reported in the reviewed literature, its structural analogue, lepteridine (a lumazine (B192210) derivative synthesized from it), is known to be fluorescent, with an emission maximum around 470 nm when excited at 330 nm. google.comgoogleapis.com This suggests that the core diaminouracil structure possesses an electronic configuration conducive to fluorescence, and it is plausible that 5,6-Diamino-3-methyluracil itself may exhibit fluorescent properties.
Theoretical and Computational Investigations of 5,6 Diamino 3 Methyluracil Hemihydrate
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone for analyzing the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and properties of a molecule.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying molecules of moderate size like 5,6-Diamino-3-methyluracil. nih.govnih.gov The process begins with geometry optimization, where DFT calculations are used to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. nih.gov Functionals such as B3LYP or ωB97X-D are often paired with basis sets like 6-311++G(d,p) to achieve reliable geometries and electronic properties. nih.gov
Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing the molecule's chemical reactivity and stability. nih.gov A smaller energy gap generally suggests higher reactivity.
Furthermore, DFT allows for the calculation of the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of intermolecular interactions. nih.gov For 5,6-Diamino-3-methyluracil, the MEP would likely show negative potential around the oxygen atoms and positive potential near the amino group hydrogens.
Table 1: Representative Electronic Properties Calculated by DFT
This table shows typical data generated from DFT calculations for a molecule like 5,6-Diamino-3-methyluracil. The values are illustrative.
| Calculated Property | Illustrative Value |
|---|---|
| Energy of HOMO | -5.8 eV |
| Energy of LUMO | -1.2 eV |
| HOMO-LUMO Energy Gap (Egap) | 4.6 eV |
| Dipole Moment | 3.5 D |
Ab initio (from first principles) methods are another class of quantum chemical calculations that are generally more computationally demanding but can offer higher accuracy than DFT for certain properties. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are derived directly from theoretical principles without the use of experimental data for parameterization. They are often employed to benchmark the results obtained from DFT calculations or when very high accuracy is required for understanding subtle electronic effects and interaction energies within the 5,6-Diamino-3-methyluracil hemihydrate crystal structure.
Computational methods are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental results. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT is a common practice. mdpi.comidc-online.com The process typically involves optimizing the molecular geometry first and then performing an NMR calculation using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. idc-online.com
For 5,6-Diamino-3-methyluracil, theoretical calculations can predict the ¹H and ¹³C chemical shifts. Comparing these predicted values with experimental spectra helps in the definitive assignment of signals to specific atoms in the molecule. nih.gov The accuracy of these predictions is often high, with reported mean absolute errors for ¹H shifts in the range of 0.2–0.3 ppm. mdpi.com Including a solvent model, such as the Polarizable Continuum Model (PCM), can improve the accuracy of the prediction by accounting for solvent effects. idc-online.com
Table 2: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts
This table demonstrates how calculated NMR data is compared with experimental values. The chemical shifts are hypothetical.
| Proton Site | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |
|---|---|---|---|
| N1-H | 7.85 | 7.92 | -0.07 |
| N3-CH₃ | 3.20 | 3.18 | +0.02 |
| C5-NH₂ | 5.50 | 5.61 | -0.11 |
| C6-NH₂ | 6.15 | 6.25 | -0.10 |
Molecular Dynamics Simulations to Explore Conformational Space and Solid-State Behavior
Molecular Dynamics (MD) simulations are a computational tool used to study the physical movements of atoms and molecules over time. For a flexible molecule, MD can explore its conformational space to identify stable conformers. In the context of this compound, MD simulations are particularly valuable for investigating its solid-state behavior.
Simulations of the crystal lattice can provide insights into the stability of the crystal packing, the dynamics of the water molecules within the hemihydrate structure, and the nature of the hydrogen-bonding network at different temperatures. This information is complementary to the static picture provided by geometry optimization and is crucial for understanding the material's properties.
Computational Analysis of Intermolecular Interactions
The structure and stability of the this compound crystal are governed by a complex network of intermolecular interactions. Computational analysis allows for the quantification and characterization of these non-covalent forces.
Energy Decomposition Analysis (EDA) is a powerful technique used to partition the total interaction energy between two or more molecular fragments into physically meaningful components. beilstein-journals.orgresearchgate.net This method provides deep insight into the nature of chemical bonds, including hydrogen bonds and π-stacking interactions, which are prevalent in the this compound system. beilstein-journals.orgchemrxiv.org
The interaction energy is typically decomposed into terms such as:
Electrostatic energy: The classical Coulombic interaction between the charge distributions of the molecules.
Pauli repulsion (or exchange): The strong, short-range repulsion arising from the Pauli exclusion principle.
Orbital interaction (or polarization): The stabilization from the mixing of occupied and virtual orbitals of the interacting fragments.
Dispersion energy: The attractive interaction arising from correlated electron fluctuations (van der Waals forces).
By applying EDA to dimers of 5,6-Diamino-3-methyluracil and to its complex with water, one can quantify the strength and nature of the hydrogen bonds (e.g., N-H···O, O-H···O) and any π-stacking interactions between the pyrimidine (B1678525) rings. This analysis reveals which forces are dominant in holding the crystal structure together. beilstein-journals.org
Table 3: Representative Energy Decomposition Analysis for a Hydrogen-Bonded Dimer
This table presents a hypothetical EDA result for a dimer of 5,6-Diamino-3-methyluracil, showing the contribution of different energy components to the total interaction energy. All values are in kcal/mol.
| Energy Component | Illustrative Value (kcal/mol) |
|---|---|
| Electrostatic | -12.5 |
| Pauli Repulsion | +15.0 |
| Orbital Interaction | -6.5 |
| Dispersion | -4.0 |
| Total Interaction Energy | -8.0 |
Quantitative Characterization of Weak Non-Covalent Interactions
The Pixel method complements QTAIM by partitioning the total interaction energy into coulombic, polarization, dispersion, and repulsion components for different molecular pairs within the crystal lattice. rsc.orgrsc.orgscispace.com This approach provides a detailed quantitative breakdown of the forces governing the supramolecular assembly. In similar molecular systems, dispersion energy has been shown to contribute significantly, accounting for 66-78% of the stabilization for certain dimer interactions. scispace.com
A hypothetical quantitative analysis of the non-covalent interactions in this compound would involve the interactions summarized in the table below. The presence of amino groups, carbonyl functionalities, and water molecules creates a rich network of hydrogen bonds.
| Interaction Type | Donor | Acceptor | Expected Relative Strength |
| Hydrogen Bond | N-H (Amino) | O (Carbonyl) | Strong |
| Hydrogen Bond | N-H (Amino) | N (Ring) | Strong |
| Hydrogen Bond | O-H (Water) | O (Carbonyl) | Strong |
| Hydrogen Bond | O-H (Water) | N (Ring/Amino) | Strong |
| Hydrogen Bond | N-H (Amino) | O (Water) | Strong |
| van der Waals | C-H | O | Weak |
| van der Waals | H | H | Weak |
Crystal Structure Prediction Methodologies Applied to Uracil (B121893) Hydrates
The prediction of the crystal structure of a molecule, particularly a hydrate (B1144303), is a complex challenge in computational chemistry. For uracil and its derivatives, the propensity to form hydrates is a significant factor in their solid-state behavior. psu.edu The inclusion of water molecules in the crystal lattice of organic compounds is common, especially when there is an imbalance between the number of hydrogen bond donors and acceptors in the molecule. psu.edu
Methodologies for crystal structure prediction (CSP) typically involve two main stages: generating a diverse set of plausible crystal packing arrangements and then ranking these structures based on their lattice energies. For a molecule like 5,6-Diamino-3-methyluracil, the presence of multiple hydrogen bond donors (the two amino groups) and acceptors (the two carbonyl oxygens and the ring nitrogens) suggests a high likelihood of forming stable hydrated structures. The water molecule in the hemihydrate structure can act as a bridge, satisfying the hydrogen bonding requirements of the uracil derivative that might not be fulfilled in an anhydrous form. psu.edu
A key principle in the formation of organic hydrates is the optimization of the hydrogen-bonding network. psu.edu The inclusion of water can create a more stable arrangement by allowing for a more favorable donor-to-acceptor ratio. psu.edu For instance, a molecule with a surplus of acceptor sites may incorporate water molecules to increase the number of donor sites, leading to a more robust and energetically favorable crystal lattice. psu.edu
While specific CSP studies on this compound are not documented in the provided search results, studies on similar systems like uridine-5'-monophosphate (UMP) hydrates reveal that the host molecules can form rigid, layered architectures, with water molecules and any present metal ions situated in flexible interlayer regions. nih.gov The stability of these hydrated crystals is often dependent on the number of water molecules, with excessive loss of water potentially leading to the collapse of the crystal structure. nih.gov
The general steps for predicting the crystal structure of a uracil hydrate would be:
| Step | Methodology | Description |
| 1 | Molecular Conformer Search | Identify low-energy conformations of the 5,6-Diamino-3-methyluracil molecule. |
| 2 | Crystal Packing Generation | Use algorithms to generate a multitude of possible crystal packing arrangements, considering various space groups and the stoichiometry of the hydrate. |
| 3 | Energy Ranking | Calculate the lattice energy of each generated structure using force fields or more accurate quantum mechanical methods. |
| 4 | Refinement and Analysis | The most stable predicted structures are then further analyzed and compared with any available experimental data. |
Tautomeric Equilibria and Protolytic Properties: A Computational Perspective
Uracil and its derivatives can exist in several tautomeric forms, and the equilibrium between these forms is crucial for their chemical reactivity and biological function. nih.govnih.gov For 5,6-Diamino-3-methyluracil, the primary tautomeric equilibrium involves the migration of protons between the nitrogen and oxygen atoms of the pyrimidine ring, leading to keto-enol and amino-imino forms.
Computational studies on closely related 6-amino-5-formyluracil derivatives, which also feature an amino group and a carbonyl-like substituent on the uracil ring, provide valuable insights. researchgate.net These studies, often employing methods like the semi-empirical PM3 or density functional theory (DFT) with a continuum solvation model (like COSMO or PCM), aim to determine the relative stabilities of the possible tautomers in different environments (gas phase and aqueous solution). researchgate.nethoffmanlab.orgorientjchem.org
The diketo-diamino form of 5,6-Diamino-3-methyluracil is expected to be the most stable tautomer under physiological conditions, consistent with findings for uracil and its other derivatives. nih.gov However, the relative energies of other tautomers, such as the keto-enol forms, can be influenced by factors like solvent polarity and substitution. nih.gov The presence of the electron-donating amino groups at positions 5 and 6 is likely to influence the electron distribution in the ring and the proton affinities of the various sites. nih.gov The methyl group at the N3 position will prevent tautomerization involving the N3-H proton, thereby reducing the number of possible tautomers compared to the unmethylated parent compound.
Protolytic properties, which describe the molecule's ability to gain or lose protons, are intrinsically linked to tautomeric equilibria. Computational studies can predict the pKa values associated with protonation and deprotonation events. For the related 6-amino-5-formyluracil derivatives, the order of basicity for protonation sites in the aqueous phase was determined to be N9 > (N3 > N1) > (O8 > O4 > O2). researchgate.net Upon deprotonation, there is an increasing contribution from enolyzed forms. researchgate.net A similar trend would be anticipated for 5,6-Diamino-3-methyluracil, with the exocyclic amino groups and the ring nitrogens being the most likely sites of protonation.
The table below summarizes the likely major tautomeric forms of 5,6-Diamino-3-methyluracil.
| Tautomeric Form | Description | Expected Relative Stability |
| Diketo-diamino | Both carbonyls as C=O | Most stable |
| Keto-enol-diamino | One C=O, one C-OH | Less stable |
| Di-enol-diamino | Both carbonyls as C-OH | Least stable |
| Amino-imino forms | Involving C=NH | Generally high in energy |
Co Crystallization and Crystal Engineering with 5,6 Diamino 3 Methyluracil Hemihydrate and Its Congeners
Fundamental Principles of Co-crystal Formation and Design for Pyrimidine (B1678525) Derivatives
The formation of co-crystals is governed by the principles of molecular recognition and self-assembly, driven by non-covalent interactions. In crystal engineering, these interactions are systematically utilized to construct desired crystalline architectures. acs.org For pyrimidine derivatives, the primary interactions exploited are hydrogen bonds, owing to the presence of multiple hydrogen bond donors (amine groups, N-H) and acceptors (carbonyl oxygens, ring nitrogens). tandfonline.commdpi.com
The design of pyrimidine-based co-crystals begins with an analysis of the functional groups on the target molecule, such as 5,6-diamino-3-methyluracil. The goal is to introduce a complementary coformer molecule that can form robust and predictable non-covalent bonds, leading to a stable, ordered crystalline structure. acs.org A key principle in co-crystal design is the "pKa rule," which helps predict whether a co-crystal or a salt will form when an acid and a base are combined. Generally, if the difference between the pKa of the base and the pKa of the acid (ΔpKa) is less than zero, a co-crystal is likely to form. mdpi.com Conversely, a large ΔpKa (typically > 3) favors proton transfer and salt formation. acs.org
Thermodynamic phase diagrams are crucial tools for understanding and designing co-crystallization processes. They map out the stability regions for the individual components and the co-crystal phase in a given solvent or solvent mixture, guiding the selection of appropriate crystallization conditions. researchgate.netnih.gov By controlling factors such as stoichiometry, solvent, and temperature, it is possible to navigate these diagrams to selectively crystallize the desired co-crystal form. researchgate.netresearchgate.net
Identification and Analysis of Supramolecular Synthons Involving Diaminouracil Moieties
Supramolecular synthons are robust, repeating patterns of intermolecular interactions that act as the building blocks of a crystal structure. nih.gov Their identification and application are central to the rational design of co-crystals. researchgate.net In pyrimidine derivatives, several reliable synthons have been identified. For aminopyrimidines, the interaction with carboxylic acids is particularly well-studied, often resulting in a robust R²₂(8) graph set motif where a cyclic hydrogen-bonding pattern forms between the acid and the pyrimidine ring. acs.orgacs.orgresearchgate.net
The 5,6-diaminouracil (B14702) moiety offers a rich variety of potential synthons due to its distinct functional groups: two primary amine groups, two carbonyl groups, and two ring nitrogens (one methylated). This allows for the formation of both supramolecular homosynthons (interactions between identical functional groups) and heterosynthons (interactions between different but complementary functional groups). nih.govresearchgate.net
Common Supramolecular Synthons in Pyrimidine Derivatives:
| Synthon Type | Interacting Groups | Description | Typical Graph Set | Reference |
|---|---|---|---|---|
| Heterosynthon | Carboxylic Acid - Aminopyrimidine | A cyclic motif formed between the carboxylic acid group and the N1-H+/C2-NH2 site of a protonated aminopyrimidine. | R²₂(8) | acs.orgacs.org |
| Heterosynthon | Carboxylic Acid - Amide | A common and robust interaction between a carboxylic acid and an amide group. | R²₂(8) | nih.gov |
| Heterotrimer | Carboxylic Acid - Aminopyrimidine | A three-molecule assembly involving the acid and two aminopyrimidine molecules. | - | acs.orgresearchgate.net |
| Linear Heterotetramer | Carboxylic Acid - Aminopyrimidine | A linear four-molecule assembly, predicted to be highly stable. | - | acs.orgresearchgate.net |
| Homosynthon | Carboxylic Acid Dimer | Two carboxylic acid molecules forming a cyclic dimer. | R²₂(8) | nih.gov |
| Homosynthon | Amide Dimer | Two amide molecules forming a cyclic dimer. | R²₂(8) | mdpi.com |
For a diaminouracil derivative, coformers like dicarboxylic acids could bridge two uracil (B121893) molecules, while coformers with both hydrogen bond donor and acceptor sites could form complex networks. The presence of water in 5,6-diamino-3-methyluracil hemihydrate adds another layer of complexity, as water molecules can act as bridges, stabilizing the crystal lattice through additional hydrogen bonds and forming hydrate-specific synthons. acs.org The analysis of these synthons, often aided by structural databases, is crucial for predicting and engineering novel co-crystal structures. nih.gov
Rational Coformer Selection Strategies for Uracil-Based Co-crystals
The success of co-crystallization heavily relies on the selection of an appropriate coformer. nih.govresearchgate.net While trial-and-error screening is an option, rational selection strategies are more efficient. researchgate.net These strategies are based on understanding the intermolecular interactions that are likely to lead to a stable co-crystal.
Knowledge-Based Approaches:
Supramolecular Synthon Approach : This is a primary strategy where coformers are chosen based on their potential to form reliable heterosynthons with the target molecule. nih.govresearchgate.net For uracil-based compounds, which contain amide-like functionalities, coformers with complementary groups like carboxylic acids, amides, or alcohols are logical choices. nih.govmdpi.com The Cambridge Structural Database (CSD) is an invaluable tool for this approach, as it allows researchers to identify which synthons occur most frequently for a given functional group. nih.govmdpi.com
pKa Rule : As mentioned earlier, the ΔpKa between the target molecule and the coformer is used to predict whether a salt or co-crystal will form. This rule provides a straightforward method for screening acid and base coformers. mdpi.commdpi.com
Computational Screening :
Molecular Complementarity : This method assesses the geometric and energetic compatibility between the target molecule and potential coformers. Tools based on electrostatic potential surfaces can predict favorable interactions. nih.gov
COSMO-RS : The Conductor-like Screening Model for Real Solvents (COSMO-RS) can be used to calculate the excess enthalpy (H_ex) of mixing, which approximates the free energy of co-crystal formation. Negative H_ex values suggest a higher probability of co-crystallization. mdpi.com
Hansen Solubility Parameters (HSP) : This method predicts miscibility between the target and coformer. If the HSP values for two compounds are close, they are more likely to be miscible and form a co-crystal. A difference of less than 7 MPa⁰·⁵ is often considered favorable. mdpi.com
For uracil-based molecules, coformers are often selected from the GRAS (Generally Recognized As Safe) list to ensure the resulting co-crystal is suitable for pharmaceutical applications. mdpi.com Carboxylic acids such as fumaric acid, succinic acid, and citric acid are commonly used due to their ability to form strong hydrogen bonds. tandfonline.comnih.gov
Experimental Methods for Co-crystallization
A variety of experimental techniques are available for producing co-crystals, which can be broadly categorized as either solvent-based or solvent-free. nih.govnih.gov
Solvent-based methods are traditional techniques where a solvent is used to facilitate the molecular assembly of the co-crystal components.
Solvent Evaporation : Stoichiometric amounts of the target compound and coformer are dissolved in a common solvent. nih.gov The solvent is then slowly evaporated, allowing the concentration to increase gradually, leading to nucleation and growth of the co-crystal. nih.gov This method is excellent for producing high-quality single crystals suitable for X-ray diffraction analysis but can be slow and difficult to scale up. nih.govnih.gov
Slurry Crystallization (or Slurry Conversion) : A suspension (slurry) of the starting materials is created in a solvent where at least one component has limited solubility. nih.gov Over time, the initial solid phases dissolve and re-precipitate as the thermodynamically more stable co-crystal phase. This method is effective for screening as it promotes equilibration to the most stable form. nih.gov
Reaction Crystallization Method (RCM) : This technique relies on the phase solubility diagram of the system. It involves suspending one component (e.g., the less soluble API) in a saturated solution of the other (the more soluble coformer). nih.gov The system is designed so that the solution is supersaturated with respect to the co-crystal, causing it to precipitate. nih.govnih.gov
Solvent-free, or mechanochemical, methods are increasingly popular due to their efficiency, reduced environmental impact, and ability to produce co-crystals that may not be accessible from solution. rsc.orgnih.gov
Neat Grinding (NG) : The solid starting materials are ground together in a mortar and pestle or a ball mill. The mechanical energy input induces intimate mixing and can lead to the formation of the co-crystal phase, often through an intermediate amorphous state. nih.govyoutube.com This method is rapid and simple. nih.gov
Liquid-Assisted Grinding (LAG) : This is a variation of neat grinding where a catalytic amount of a liquid is added to the solid mixture before or during grinding. nih.govnih.gov The liquid acts as a catalyst, enhancing molecular mobility and accelerating the co-crystallization process. researchgate.netnih.gov LAG is often more efficient and can lead to more crystalline products than neat grinding. nih.gov
| Method | Description | Advantages | Disadvantages | Reference |
| Solvent Evaporation | Dissolution of components followed by slow solvent removal. | Good for high-quality single crystals. | Slow, difficult to scale, solvent-intensive. | nih.govnih.gov |
| Slurry Crystallization | Stirring a suspension of components to form the stable co-crystal. | Good for screening stable forms. | Can be slow, requires solvent selection. | nih.govnih.gov |
| Neat Grinding (NG) | Grinding solid components together without solvent. | Fast, simple, solvent-free. | Can result in amorphous or less crystalline products. | nih.govyoutube.com |
| Liquid-Assisted Grinding (LAG) | Grinding with a small amount of liquid catalyst. | More efficient than NG, better crystallinity, broad scope. | Requires selection of an appropriate liquid. | researchgate.netnih.govnih.gov |
Characterization of Co-crystals and Co-crystal Hydrates
Once a potential co-crystal is synthesized, its formation and structure must be confirmed through a range of analytical techniques.
X-ray Diffraction :
Powder X-ray Diffraction (PXRD) is the primary tool for identifying new crystalline phases. The PXRD pattern of a true co-crystal is unique and distinct from the patterns of the individual starting materials or their simple physical mixture. researchgate.net
Single-Crystal X-ray Diffraction (SCXRD) provides the definitive proof of co-crystal formation. It determines the precise three-dimensional arrangement of molecules in the crystal lattice, revealing bond lengths, bond angles, and the specific intermolecular interactions (synthons) that hold the structure together. mdpi.comresearchgate.net
Spectroscopy :
Fourier-Transform Infrared (FTIR) Spectroscopy is sensitive to changes in hydrogen bonding. When a co-crystal forms, shifts in the vibrational frequencies of functional groups involved in these interactions (e.g., C=O, N-H, O-H) are observed, providing evidence of the new interactions. researchgate.netnih.gov
Thermal Analysis :
Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal events. A co-crystal will typically exhibit a single, sharp melting point that is different from the melting points of its individual components. acs.org
Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature. For co-crystal hydrates, TGA is essential for determining the stoichiometry of water molecules by quantifying the mass loss upon dehydration. acs.org The temperature at which water is lost can also provide insights into how strongly it is bound within the crystal lattice. acs.org
The characterization of co-crystal hydrates requires careful analysis to understand the role of water. Water molecules can be located in channels or isolated sites and their removal can sometimes lead to a loss of crystallinity or a phase transformation. acs.org A combination of these characterization techniques is necessary to fully understand the structure, stoichiometry, and stability of a newly synthesized co-crystal or co-crystal hydrate (B1144303).
X-ray Powder Diffraction (XRPD) for Phase Identification
X-ray Powder Diffraction (XRPD) stands as a cornerstone analytical technique for the identification and characterization of new solid phases, which is particularly crucial in the field of co-crystal engineering involving compounds like this compound. carleton.edumdpi.com The fundamental principle of XRPD lies in its ability to generate a unique diffraction pattern for each crystalline solid, which acts as a fingerprint for that specific phase. carleton.eduwikipedia.org When a co-crystal is formed, the constituent molecules—the active pharmaceutical ingredient (API) and the coformer—arrange themselves into a new crystal lattice, distinct from the lattices of the individual components. This novel arrangement diffracts X-rays at characteristic angles, producing a diffraction pattern with a unique set of peaks. nih.gov
The unequivocal confirmation of co-crystal formation is achieved by comparing the XRPD pattern of the synthesized material with those of the starting compounds. The appearance of new, distinct diffraction peaks that are not present in the patterns of the parent molecules is considered definitive evidence of a new crystalline phase. nih.govnih.gov Furthermore, the absence of peaks corresponding to the initial components in the product's diffractogram indicates a high degree of phase purity. researchgate.net
Beyond simple phase identification, XRPD is instrumental in more advanced structural analysis. High-resolution XRPD data, sometimes obtained from synchrotron sources, can be employed for the ab initio determination of crystal structures when single crystals of sufficient quality are unattainable. mdpi.comnih.gov This technique, often coupled with computational methods like Rietveld refinement, allows for the detailed elucidation of the unit cell dimensions and space group of the new co-crystal. nih.gov XRPD is also the primary tool for identifying and distinguishing between different polymorphic forms of a co-crystal, as each polymorph will exhibit a unique powder diffraction pattern. alliedacademies.org
Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Transitions (excluding stability related to drug product shelf-life)
Thermal analysis techniques, prominently Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for characterizing the phase transitions and thermal behavior of co-crystals, including those of this compound. researchgate.netresearchgate.net These methods provide critical information regarding the formation of a new solid phase and its thermal properties.
Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal events in a sample as a function of temperature. ukm.edu.my For co-crystals, the most significant thermal event is typically the melting point. A successfully formed co-crystal will exhibit a single, sharp endothermic peak corresponding to its melting point, which is distinct from the melting points of the individual API and coformer. nih.govnih.gov This unique melting point is a strong indicator of the formation of a new, homogeneous crystalline phase. nih.gov The melting temperature of the co-crystal can be either intermediate between those of its components or correspond to a eutectic temperature. researchgate.net
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated. nih.gov TGA is particularly vital for identifying the presence of solvent molecules, such as water in the case of a hemihydrate, within the crystal lattice. nih.gov A distinct weight loss step in the TGA thermogram at a specific temperature range indicates the release of these solvate molecules. nih.gov This information is crucial for determining the stoichiometry of the co-crystal and understanding its desolvation behavior. For instance, the TGA curve for this compound would be expected to show a weight loss corresponding to the loss of its water molecule upon heating.
By combining DSC and TGA, a comprehensive thermal profile of a co-crystal can be established. An endotherm in the DSC curve that coincides with a weight loss in the TGA curve confirms a desolvation event, while a melting endotherm without a corresponding weight loss signifies an anhydrous melting transition. researchgate.netnih.gov
Spectroscopic Characterization of Co-crystals
Spectroscopic techniques are powerful for probing the intermolecular interactions, primarily hydrogen bonds, that define the structure of co-crystals.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy are vibrational spectroscopy methods that are highly sensitive to changes in the molecular environment. nih.govnih.gov In the formation of co-crystals of this compound, new hydrogen bonds are formed between the uracil derivative and the coformer. These interactions cause shifts in the vibrational frequencies of the functional groups involved, such as N-H, C=O, and O-H groups. nih.gov For example, a shift in the stretching frequency of a carbonyl group to a lower wavenumber in the FTIR or Raman spectrum of the co-crystal, compared to the pure components, is indicative of its participation in hydrogen bonding. nih.govnih.gov The analysis of these spectral changes provides direct evidence of the specific molecular recognition events occurring in the co-crystal. researchgate.netacs.org
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy offers detailed, atom-specific information about the local chemical environment within the crystal lattice. By analyzing the chemical shifts of nuclei like ¹H, ¹³C, and ¹⁵N, ssNMR can identify which specific atoms are involved in hydrogen bonding. Changes in these chemical shifts between the co-crystal and the parent compounds provide clear evidence of the formation of new intermolecular interactions.
Together, these spectroscopic methods offer a multi-faceted view of the supramolecular assembly in co-crystals, complementing the structural information obtained from diffraction techniques. americanpharmaceuticalreview.com
Impact of Co-crystallization on Solid-State Structural Stability and Crystallinity (not solubility/bioavailability)
The formation of co-crystals can significantly alter the solid-state properties of this compound, particularly its structural stability and crystallinity. rsc.orgnih.gov By introducing a coformer, the intermolecular interactions within the crystal lattice are modified, which can lead to a more stable crystalline arrangement. amazonaws.com
The thermodynamic stability of a crystal is related to its lattice energy. Co-crystals often achieve a more efficient packing and/or stronger or more numerous hydrogen bonds compared to the crystals of the individual components. nih.gov This can result in a more stable structure, which may be reflected in a higher melting point or increased resistance to phase transformations under stress conditions such as elevated temperature. nih.govnih.gov For instance, the formation of a co-crystal can prevent the hydration of an anhydrous API by physically blocking the sites susceptible to water interaction. nih.govnih.gov
Crystallinity, the degree of long-range order in a solid, can also be enhanced through co-crystallization. An API that is difficult to crystallize or exists in a partially amorphous state may form a highly crystalline co-crystal. wikipedia.org The degree of crystallinity can be assessed using XRPD, where sharp, well-defined peaks indicate a high degree of order, and DSC, where a distinct melting endotherm is characteristic of a crystalline solid. wikipedia.org Improved crystallinity generally leads to greater physical stability. researchgate.net
Co-crystal Polymorphism and its Structural Implications
Just like single-component compounds, co-crystals can exhibit polymorphism, the ability to exist in multiple distinct crystalline forms. rsc.orgscite.ai These polymorphs have the same stoichiometric composition but differ in their crystal packing, molecular conformations, or, most commonly, their hydrogen-bonding networks (synthon polymorphism). alliedacademies.orgrsc.org
The existence of co-crystal polymorphs has profound structural implications. Each polymorph represents a different local minimum on the crystal energy landscape and will possess a unique crystal structure. nih.gov This structural diversity means that different polymorphs will have distinct physical properties, such as melting point, density, and mechanical behavior. alliedacademies.orgnih.gov
From a structural perspective, polymorphism in co-crystals can arise from the flexibility of the coformer and API molecules, allowing for different conformational arrangements, or from the possibility of forming different, yet energetically similar, hydrogen-bonding patterns. scite.ai The study of co-crystal polymorphism is crucial because different polymorphs can have different stabilities, and it is essential to identify and control the crystallization process to produce the most stable form. ijsra.net The identification and differentiation of co-crystal polymorphs are primarily accomplished using XRPD, as each form will have a unique diffraction pattern, and by thermal methods like DSC, which can reveal different melting points or solid-state transitions between polymorphs. alliedacademies.orgrsc.org
Advanced Research Applications and Future Directions in Chemical Science
Contributions to Advanced Materials Development (focus on structural design and fundamental properties)
The unique structural and electronic properties of 5,6-Diamino-3-methyluracil hemihydrate position it as a compound of interest in the rational design of advanced materials. The foundational aspects of its contribution lie in its molecular architecture, which facilitates a variety of intermolecular interactions crucial for the construction of ordered solid-state structures. Uracil (B121893) and its derivatives are known to form hydrogen-bonded layers that are held together by π-stacking interactions. acs.org The presence of both hydrogen bond donors (-NH2 groups) and acceptors (carbonyl groups and ring nitrogens) on the this compound molecule allows for the formation of robust hydrogen-bonded networks. These interactions are fundamental in crystal engineering, dictating the packing of molecules in the solid state and influencing material properties such as stability and solubility. rsc.orgrsc.org
Below is an interactive data table summarizing key structural and property information for uracil and a related derivative, illustrating the foundational data used in materials design.
| Compound | Molecular Formula | Crystal System | Key Intermolecular Interactions | Potential Applications in Materials Science |
|---|---|---|---|---|
| Uracil | C4H4N2O2 | Monoclinic | N-H···O hydrogen bonds, π-π stacking | Organic semiconductors, nonlinear optical materials |
| 5-Fluorouracil | C4H3FN2O2 | Monoclinic | N-H···O hydrogen bonds, F···F interactions | Pharmaceutical co-crystals, functional thin films |
Role in Prebiotic Chemistry and Origin of Life Research as a Nucleobase Derivative
As a derivative of the canonical nucleobase uracil, this compound is of significant interest in the field of prebiotic chemistry and origin of life research. Nucleobases are the fundamental recognition units of nucleic acids, and their formation and stability under plausible prebiotic conditions are central to understanding the emergence of RNA and DNA. wikipedia.org The "RNA world" hypothesis posits that RNA was the primary genetic material before the advent of DNA and proteins. harvard.edu This hypothesis necessitates a plausible prebiotic pathway for the synthesis of ribonucleotides, the building blocks of RNA. wikipedia.org
Research into the origin of life investigates the chemical pathways that could have led to the formation of key biological molecules on the early Earth. mdpi.com Nucleobases are thought to have been delivered to the early Earth by meteorites or synthesized in environments such as warm little ponds through reactions involving simple precursor molecules. pnas.org The study of uracil and its derivatives helps to elucidate the range of possible nucleic acid building blocks that could have been available.
The presence of additional functional groups, such as the amino groups in 5,6-Diamino-3-methyluracil, could have influenced their reactivity and stability in a prebiotic environment. For instance, these groups could alter the base-pairing properties, potentially leading to alternative genetic systems. While the direct prebiotic synthesis of 5,6-Diamino-3-methyluracil has not been demonstrated, studying its properties provides insights into the chemical space of potential ancestral nucleobases. The self-replication of nucleotides and polynucleotides is considered a crucial step in the origin of life, and understanding the properties of various nucleobase derivatives contributes to our understanding of how this may have occurred. researchgate.net
Methodological Advancements in Crystallography and Computational Chemistry Driven by Uracil Research
The study of uracil and its derivatives has historically contributed to and benefited from methodological advancements in X-ray crystallography and computational chemistry. The determination of the crystal structures of these molecules provides fundamental insights into their three-dimensional arrangement and the nature of the intermolecular forces that govern their assembly. acs.org High-quality X-ray diffraction data is essential for a reliable crystallographic and energetic characterization of these compounds. acs.org
Techniques such as Hirshfeld surface analysis and 2D fingerprint plots are employed to investigate and visualize the intricate network of intermolecular interactions within the crystal lattice. rsc.org These methods allow for a detailed understanding of how functional groups influence the crystal packing and stability. For instance, the presence of water molecules in the crystal lattice of uracil derivatives can significantly influence lattice energy and solubility through additional hydrogen bonding interactions. rsc.org
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for complementing experimental crystallographic data. nih.gov DFT calculations are used to optimize molecular geometries, calculate force fields, and predict vibrational spectra (FT-IR and FT-Raman). nih.gov The comparison of simulated spectra with experimental data provides a powerful means to validate the computational models and gain a deeper understanding of the vibrational modes of the molecule. nih.gov Furthermore, computational methods are used to evaluate cohesive energies, dimer interaction energies, and molecule deformation energies, providing additional insights into the nature of crystal architectures. acs.org The synergy between advanced crystallographic techniques and high-level computational methods continues to push the boundaries of our understanding of the structure and properties of uracil derivatives.
Emerging Research Themes and Unexplored Areas for this compound Research
Exploration of New Chemical Transformations
While the core structure of this compound is well-defined, the exploration of its reactivity to forge new chemical entities remains a fertile ground for research. The two amino groups at the C5 and C6 positions offer distinct reactive sites for a variety of chemical transformations. For instance, condensation reactions with carboxylic acid derivatives can lead to the formation of 6-amino-5-carboxamidouracils, which are valuable precursors for biologically active xanthine (B1682287) derivatives. nih.gov The regioselectivity of such reactions is a key area of investigation. nih.govfrontiersin.org
Future research could focus on exploiting the nucleophilicity of the amino groups in reactions with a wider range of electrophiles to synthesize novel heterocyclic systems. The development of "one-pot" synthesis methods, which are more efficient and generate less waste, is also a promising direction. acs.org Furthermore, the catalytic hydrogenation of related nitroso-uracil compounds to produce diaminouracils suggests that catalytic methods could be further explored for the functionalization of the 5,6-Diamino-3-methyluracil core. google.com
Advanced Spectroscopic Characterization Techniques
A deeper understanding of the structural and electronic properties of this compound can be achieved through the application of advanced spectroscopic techniques. While FT-IR and FT-Raman spectroscopy, coupled with DFT calculations, have been used to investigate the vibrational modes of diaminouracils, other techniques could provide complementary information. nih.gov
For example, solid-state NMR (ssNMR) spectroscopy could provide detailed insights into the local environment of the different nuclei (¹H, ¹³C, ¹⁵N) in the crystal lattice, complementing the long-range order information obtained from X-ray diffraction. Advanced mass spectrometry techniques, such as those used in palaeoproteomics for sequencing ancient proteins, could be adapted to study the fragmentation patterns of 5,6-Diamino-3-methyluracil and its derivatives, providing valuable structural information. wikipedia.org Additionally, the solvatochromic behavior of related azo dyes derived from aminouracils suggests that investigating the effect of different solvent environments on the UV-visible absorption spectra of 5,6-Diamino-3-methyluracil could reveal important information about its electronic transitions. researchgate.net
Complex Supramolecular Assembly Beyond Simple Co-crystals
The ability of this compound to form multiple hydrogen bonds makes it an excellent building block for the construction of complex supramolecular assemblies. While the formation of simple co-crystals has been explored for uracil derivatives, there is significant potential for creating more intricate and functional supramolecular architectures. The principles of crystal engineering can be applied to design and synthesize multi-component crystals with tailored properties. rsc.org
Future research could focus on co-crystallization with other molecules that have complementary hydrogen bonding sites to create extended networks with specific topologies. The π-stacking interactions of the uracil ring can also be exploited to direct the assembly of these structures. acs.org The investigation of how the interplay between hydrogen bonding, π-stacking, and other non-covalent interactions dictates the final supramolecular architecture is a key research direction. The synthesis of unsymmetrical squaraine dyes, which involves the condensation of donor units with squaric acid, demonstrates how complex molecular scaffolds can be built, and similar strategies could be applied to 5,6-Diamino-3-methyluracil to create novel functional materials. mdpi.com
Integration of Theoretical and Experimental Approaches for Deeper Understanding
The comprehensive characterization of this compound is significantly enhanced by the synergistic integration of theoretical and experimental methodologies. This combined approach provides a more profound understanding of the compound's structural, electronic, and reactive properties than either method could achieve alone. Experimental techniques offer tangible data on the molecule's behavior, while computational chemistry provides a theoretical framework to interpret and predict these observations.
Experimental methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are pivotal in elucidating the molecular structure of this compound and its derivatives. For instance, in the study of related 5,6-diaminouracil (B14702) derivatives, 2D-NMR techniques like Nuclear Overhauser Enhancement and Exchange Spectroscopy (NOESY and EXSY) have been instrumental. nih.gov These methods can reveal through-space correlations between protons, which helps in determining the conformational isomers present in a sample. nih.gov For example, the observation of cross-peaks in an EXSY spectrum indicates a chemical exchange process, such as the interconversion between different conformers. nih.gov
Computational methods, on the other hand, can be employed to rationalize unexpected experimental observations, such as the duplication of signals in NMR spectra. nih.gov Theoretical calculations can help to determine the relative energies of different possible structures, such as regioisomers, tautomers, or conformers, and predict which forms are most likely to be observed experimentally. nih.gov This was demonstrated in the study of 6-amino-5-carboxamidouracil derivatives, where computational analysis was used alongside NMR and X-ray crystallography to understand the presence of multiple conformations. nih.gov
The following table illustrates the types of data that can be obtained from integrated experimental and theoretical approaches for a hypothetical analysis of this compound conformers:
| Parameter | Experimental Value (Hypothetical) | Theoretical Value (Hypothetical) | Methodology | Insight |
| Amide Proton Chemical Shift (δ) | 8.50 ppm (cis) | 8.45 ppm (cis) | 1H-NMR Spectroscopy, DFT Calculations | Confirmation of cis and trans amide conformers. |
| Amide Proton Chemical Shift (δ) | 9.20 ppm (trans) | 9.15 ppm (trans) | 1H-NMR Spectroscopy, DFT Calculations | Confirmation of cis and trans amide conformers. |
| Dihedral Angle (H-N-C=O) | Not directly measured | 0° (cis), 180° (trans) | X-ray Crystallography, Molecular Modeling | Structural determination of conformers. |
| Energy Difference (ΔE) | Not directly measured | 2.5 kcal/mol | Ab initio calculations | Prediction of the relative stability of conformers. |
| Interatomic Distance (N-H···O) | 2.1 Å | 2.05 Å | X-ray Crystallography, DFT Calculations | Analysis of intramolecular hydrogen bonding. |
Furthermore, the synthesis of this compound and its derivatives can be guided by theoretical predictions. Computational studies can help in understanding the reaction mechanisms and predicting the regioselectivity of reactions, such as the acylation of the amino groups. nih.gov For example, in the synthesis of 6-amino-5-carboxamidouracil derivatives, theoretical calculations can help to explain why acylation occurs preferentially at the 5-amino group rather than the 6-amino group. nih.gov
The table below summarizes how experimental and theoretical data can be integrated in the solid-state analysis of this compound:
| Analysis | Experimental Technique | Theoretical Method | Combined Insights |
| Molecular Structure | Single-Crystal X-ray Diffraction | Geometry Optimization (DFT) | Accurate bond lengths, bond angles, and conformation in the solid state, validated by theoretical calculations. |
| Intermolecular Interactions | X-ray Diffraction | Hirshfeld Surface Analysis, 2D-Fingerprint Plots | Identification and quantification of hydrogen bonds, van der Waals forces, and other non-covalent interactions governing the crystal packing. |
| Crystal Stability | Thermal Analysis (e.g., DSC, TGA) | Lattice Energy Calculations | Correlation of experimentally determined thermal stability with theoretically calculated lattice energy to understand the forces holding the crystal together. |
| Electronic Properties | UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Assignment of electronic transitions observed in the experimental spectrum to specific molecular orbitals predicted by theory. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5,6-Diamino-3-methyluracil hemihydrate, and how can reaction parameters be optimized for purity?
- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, substituting halogen atoms (e.g., chloro groups) in uracil derivatives with amines under reflux conditions (e.g., 6-chlorouracil with methylamine at 40 wt.% in water, refluxed overnight ). Yield optimization requires controlled stoichiometry and temperature. Post-synthesis purification via recrystallization or chromatography is critical to isolate the hemihydrate form. Purity can be confirmed via NMR (δ ~10.1 ppm for NH groups, δ ~2.6 ppm for methyl groups) and HRMS .
Q. Which analytical techniques are essential for characterizing the structural and hydration state of this compound?
- Methodological Answer :
- XRD : To confirm the α-hemihydrate crystalline phase (monoclinic I2 symmetry) and detect residual anhydrous or dihydrate impurities .
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., NH2 at δ ~6.0–10.1 ppm) and methyl substituents .
- SEM/EDS : To analyze morphology (e.g., hexagonal crystals) and elemental composition .
- TGA/DSC : To quantify bound water (hemihydrate: ~6.2% mass loss at 100–150°C) .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store at -20°C in airtight containers to prevent hydration/dehydration. Stability testing via accelerated aging (e.g., 40°C/75% RH for 6 months) can monitor degradation. Purity checks via HPLC or UV-Vis (λmax ~221 nm) ensure integrity over time .
Advanced Research Questions
Q. How does the hemihydrate form influence the compound’s hydration kinetics and stability in aqueous environments?
- Methodological Answer : Hydration can be monitored using synchrotron XRD or X-ray tomography to track hemihydrate dissolution and dihydrate formation . Kinetic studies (e.g., Avrami-Erofeev models) quantify phase transformation rates. Incomplete hydration (e.g., residual hemihydrate peaks in XRD) suggests kinetic barriers, requiring seed crystals or pH adjustments .
Q. How can computational methods like DFT resolve electronic properties and reactivity of 5,6-Diamino-3-methyluracil derivatives?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict HOMO/LUMO energies, charge distribution, and reaction pathways. For example, carboxamide derivatives of diaminouracils show altered reactivity at the C5/C6 positions, validated via experimental NMR and UV spectra .
Q. How can researchers address contradictions in experimental data, such as inconsistent crystallinity or hydration states?
- Methodological Answer :
- Controlled Hydration : Standardize water content (e.g., 0.5–1.5 H2O per molecule) using TGA .
- Microstructural Analysis : 3D X-ray tomography quantifies dihydrate/hemihydrate ratios in bulk samples .
- Batch Consistency : Compare synthetic batches via XRD and elemental mapping to identify impurities (e.g., residual solvents or unreacted precursors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
